Bicyclo[2.2.1]heptan-2-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptanes with functional groups at each bridgehead has been achieved through radical cyclization, producing compounds including a bridgehead amine. Optimal yields are obtained under specific conditions, highlighting the precise methods required for successful synthesis (Della & Knill, 1994).
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]heptan-2-amine derivatives has been analyzed through methods such as X-ray crystallography. These studies provide detailed insights into the compound's conformation and how it affects its chemical properties and reactions (Glass et al., 1990).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Cancer Research .
Summary of the Application
“Bicyclo[2.2.1]heptan-2-amine hydrochloride” has been used in the synthesis of a compound that acts as a selective antagonist for the chemokine receptor CXCR2 . This receptor has been linked to various types of cancer, and blocking it is seen as a potential strategy for treating metastatic cancer .
Methods of Application
The compound was created by introducing a bridge ring system into the N,N’-diarylsquaramide skeleton . The resulting compound exhibited good antagonistic activity against CXCR2 and good selectivity .
Results or Outcomes
The compound showed good anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 . It also demonstrated high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), rat plasma, and human plasma .
Application in Chemical Synthesis
Specific Scientific Field
This application falls under the field of Chemical Synthesis .
Summary of the Application
“Bicyclo[2.2.1]heptan-2-amine hydrochloride” is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene .
Methods of Application
The compound is used in the vinylic polymerization of norbornene with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .
Results or Outcomes
The results or outcomes of this application are not specified in the source .
Application in Tumor Research
Specific Scientific Field
This application falls under the field of Tumor Research .
Summary of the Application
“Bicyclo[2.2.1]heptan-2-amine hydrochloride” has been used in research related to sigma-1 and sigma-2 receptors, which are expressed in high density in a variety of tumor cell lines including neuroblastoma, glioma, melanoma, breast, prostate and lung carcinoma cell lines .
Methods of Application
The specific methods of application are not specified in the source .
Results or Outcomes
The results or outcomes of this application are not specified in the source .
Application in Polymerization
Specific Scientific Field
This application falls under the field of Polymerization .
Summary of the Application
“Bicyclo[2.2.1]heptan-2-amine hydrochloride” is used in the vinylic polymerization of norbornene with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .
Methods of Application
The compound is used in the transition metal-catalyzed dimerization of alkene .
Results or Outcomes
The results or outcomes of this application are not specified in the source .
Application in Material Science
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
“Bicyclo[2.2.1]heptan-2-amine hydrochloride” is used in the synthesis of materials with specific properties .
Methods of Application
The specific methods of application are not specified in the source .
Results or Outcomes
The results or outcomes of this application are not specified in the source .
Application in Chromatography
Specific Scientific Field
This application falls under the field of Chromatography .
Summary of the Application
“Bicyclo[2.2.1]heptan-2-amine hydrochloride” is used in chromatography, a laboratory technique for the separation of a mixture .
Methods of Application
The compound is used in the process of chromatography where it interacts with the substances being analyzed .
Results or Outcomes
The results or outcomes of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931996 | |
Record name | Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptan-2-amine hydrochloride | |
CAS RN |
65481-69-8, 39245-79-9, 14370-45-7 | |
Record name | endo-Bicyclo(2.2.1)heptan-2-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065481698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC141606 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 14370-45-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | bicyclo[2.2.1]heptan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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